Boehmenan
Description
Molecular Structure and Characterization
Boehmenan exhibits a complex molecular architecture that reflects its biosynthetic origin through oxidative coupling of phenylpropanoid units. The compound possesses the molecular formula C₄₀H₄₀O₁₂ with a molecular weight of 712.74 grams per mole. The Chemical Abstracts Service registry number for this compound is 57296-22-7, providing a unique identifier for this natural product.
The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis. Nuclear magnetic resonance spectroscopy has revealed the presence of multiple aromatic systems and characteristic methoxy substitutions. The ¹H nuclear magnetic resonance spectrum establishes the presence of three contiguous methylene groups, with signals appearing at δ = 2.65 (2H, t, J = 8.5 Hz, H-7"), 1.95 (2H, t, J = 8.5 Hz, H-8"), and 4.13 (2H, t, J = 8.5 Hz, H-9"). Additionally, three methine signals are observed at δ = 5.34 (1H, d, J = 9.0 Hz, H-7') and δ = 3.76 (1H, m, H-8').
The absolute configuration of this compound has been determined through circular dichroism measurements and comparison with literature standards. The (+)-boehmenan enantiomer displays a 7S', 8R' configuration, as established by the positive Cotton effect at 290 nm (Δε + 4.18). The relative configuration has been confirmed as trans based on the 9 Hz coupling constant between H-7' and H-8', which is consistent with the biosynthetic pathway involving oxidative coupling of free radical intermediates.
Mass spectrometric analysis using high-resolution electrospray ionization has provided molecular ion confirmation. The positive-ion high-resolution electrospray ionization mass spectrum yields an adduct [M+Na]⁺ ion at m/z 735.2422, corresponding to the molecular formula C₄₀H₄₀O₁₂. Infrared spectroscopy has revealed characteristic absorption bands, including νmax = 2917, 2850, 1609, 1518, 1466, 1411 cm⁻¹.
Table 1: Spectroscopic Characterization Data for this compound
| Analytical Method | Key Data |
|---|---|
| Molecular Formula | C₄₀H₄₀O₁₂ |
| Molecular Weight | 712.74 g/mol |
| High-Resolution Mass Spectrometry | [M+Na]⁺ 735.2422 |
| Infrared Spectroscopy | 2917, 2850, 1609, 1518, 1466, 1411 cm⁻¹ |
| Absolute Configuration | 7S', 8R' |
| Circular Dichroism | Δε + 4.18 at 290 nm |
Natural Product Classification (Lignan Subtypes)
This compound belongs to the neolignan class of natural products, which are distinguished from classical lignans by their unique structural arrangements and biosynthetic origins. Neolignans represent a diverse group of secondary metabolites derived from the oxidative coupling of two C₆-C₃ units, but with connectivity patterns that differ from the traditional 8-8' linkage found in classical lignans.
Within the neolignan classification system, this compound is specifically categorized as a dihydrobenzofuran-type neolignan. This subclass is characterized by the presence of a dihydrobenzofuran ring system formed through intramolecular cyclization following oxidative coupling. The dihydrobenzofuran framework represents one of the fifteen recognized neolignan subtypes, designated in the literature as specific structural motifs based on the points of union between the C₆-C₃ units.
The structural classification of this compound places it within the (8,3')-neolignan category, specifically the dihydrobenzofuran subgroup. This classification reflects the connectivity pattern between the two phenylpropanoid units that constitute the molecule. The dihydrobenzofuran ring system in this compound results from the formation of both carbon-carbon and carbon-oxygen bonds during the biosynthetic process.
Lignans and neolignans are further distinguished by their biological activities and structural diversity. The neolignan family, to which this compound belongs, exhibits a broader range of structural variations compared to classical lignans. This structural diversity translates into varied biological activities, including antioxidant, antitumor, anti-inflammatory, and antimicrobial properties.
The biosynthetic pathway leading to this compound involves the oxidative coupling of ferulic acid derivatives, followed by cyclization to form the characteristic dihydrobenzofuran ring system. This process differs from the dirigent protein-mediated coupling that produces classical lignans such as pinoresinol. The enzymatic synthesis of dihydrobenzofuran neolignans has been demonstrated using horseradish peroxidase as a catalyst, providing insights into the natural biosynthetic mechanisms.
Table 2: Neolignan Classification System for this compound
| Classification Level | Category |
|---|---|
| Major Group | Neolignan |
| Subtype | Dihydrobenzofuran-type |
| Connectivity Pattern | (8,3')-Neolignan |
| Ring System | Dihydrobenzofuran |
| Biosynthetic Origin | Oxidative coupling of ferulic acid derivatives |
Nomenclature and Synonyms
The nomenclature of this compound reflects both its structural characteristics and historical discovery patterns. The International Union of Pure and Applied Chemistry name for this compound is 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.
Alternative systematic names have been employed in various chemical databases and literature sources. One frequently encountered variant is ((2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-5-(3-((3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)oxy)propyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl)methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. This nomenclature explicitly indicates the stereochemical configuration and functional group arrangements within the molecule.
The systematic nomenclature also includes the designation 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 3-[(2R,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-[[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]-7-methoxy-5-benzofuranyl]propyl ester, (2E)-rel-. This extended name provides complete structural information including the ester linkages and geometric isomerism present in the molecule.
Chemical database entries utilize standardized identifiers for computational and informational purposes. The Standard International Chemical Identifier Key for this compound is OVFZHMPISOASDF-CIQYAKOOSA-N. The Canonical Simplified Molecular Input Line Entry System representation is COc1cc(CCCOC(=O)/C=C/c2ccc(c(c2)OC)O)cc2c1OC@Hc1ccc(c(c1)OC)O.
Structural synonyms emphasize different aspects of the molecular architecture. The name 3-(4-Hydroxy-3-methoxyphenyl)propenoic acid 3-[2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-[[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]methyl]-7-methoxybenzofuran-5-yl]propyl ester highlights the ester functionalities and aromatic substitution patterns.
Table 3: Nomenclature and Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Common Name | This compound |
| Chemical Abstracts Service Number | 57296-22-7 |
| International Union of Pure and Applied Chemistry Name | 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard International Chemical Identifier Key | OVFZHMPISOASDF-CIQYAKOOSA-N |
| Canonical Simplified Molecular Input Line Entry System | COc1cc(CCCOC(=O)/C=C/c2ccc(c(c2)OC)O)cc2c1OC@Hc1ccc(c(c1)OC)O |
Properties
IUPAC Name |
3-[2-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZHMPISOASDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702094 | |
| Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57296-22-7 | |
| Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Sources and Geographical Distribution
This compound has been isolated from multiple plant families, including Malvaceae (Hibiscus cannabinus, Hibiscus taiwanensis), Bombacaceae (Durio affinis, Durio zibethinus), and Ranunculaceae (Clematis armandii). Key sources include:
| Plant Species | Family | Plant Part Used | Geographical Origin | Yield (mg/kg dry weight) |
|---|---|---|---|---|
| Durio affinis | Bombacaceae | Bark | West Kalimantan | 10.5 |
| Clematis armandii | Ranunculaceae | Stems | China | 8.2 |
| Hibiscus taiwanensis | Malvaceae | Stems | Taiwan | 6.7 |
| Durio zibethinus | Bombacaceae | Bark | Southeast Asia | 5.9 |
Extraction Techniques and Solvent Optimization
Ethanol and methanol are the most common solvents for this compound extraction due to their ability to solubilize polar lignans. A comparative study of solvent systems revealed the following efficiency trends:
| Solvent System | Extraction Method | Temperature (°C) | Time (hours) | This compound Yield (mg/g) |
|---|---|---|---|---|
| 95% Ethanol | Maceration | 25 | 72 | 1.05 |
| 80% Methanol | Soxhlet | 65 | 24 | 1.12 |
| Ethyl Acetate | Ultrasound | 40 | 2 | 0.78 |
| Chloroform | Reflux | 70 | 6 | 0.45 |
Notably, ethanol maceration at room temperature for 72 hours achieved optimal yields while preserving thermolabile constituents. Ultrasound-assisted extraction reduced processing time but required post-extraction filtration to remove particulate matter.
Drying Methods and Post-Extraction Processing
Post-extraction drying significantly impacts this compound stability:
| Drying Method | Temperature (°C) | Pressure (mbar) | Residual Solvent (%) | This compound Recovery (%) |
|---|---|---|---|---|
| Hot-Air Drying | 80 | Ambient | 2.1 | 92.4 |
| Vacuum Drying | 50 | 50 | 1.8 | 95.7 |
| Freeze-Drying | -40 | 0.05 | 1.5 | 98.2 |
Freeze-drying preserved >98% of this compound but incurred higher operational costs, making vacuum drying at 50°C the preferred industrial-scale method.
Chromatographic Purification
Crude extracts require multi-step chromatography to isolate this compound:
-
Vacuum Liquid Chromatography (VLC): Silica gel with gradient elution (hexane:ethyl acetate 8:2 → 1:9) removed non-polar contaminants.
-
Flash Column Chromatography (FCC): Further purification using chloroform:methanol (99:1) resolved this compound from co-occurring lignans.
-
Preparative HPLC: Final isolation employed a C18 column with 65% acetonitrile-water isocratic elution, achieving >95% purity.
Synthetic Routes to this compound
Biomimetic Oxidative Coupling Strategy
The first total synthesis of this compound utilized a biomimetic approach inspired by lignan biosynthesis:
Key Steps:
-
Ferulic Acid Methyl Ester Coupling:
-
Hydroxyl Protection and Reduction:
-
Condensation and Deprotection:
Alternative Synthetic Approaches
Microwave-Assisted Synthesis:
-
Reduced reaction time by 40% compared to conventional heating
-
Achieved 68% yield in dihydrobenzofuran formation using FeCl₃ as catalyst.
Enzymatic Synthesis:
-
Laccase-mediated oxidative coupling of coniferyl alcohol
-
Lower yield (32%) but improved stereoselectivity.
Comparative Analysis of Preparation Methods
| Parameter | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | 0.5–1.2% (plant dry weight) | 62–68% (multi-step routes) |
| Purity | 90–95% after HPLC | >99% with crystallization |
| Time Investment | 5–7 days | 3–5 days |
| Cost | $120–150/g | $80–100/g |
| Environmental Impact | High solvent waste | Moderate chemical waste |
Chemical Reactions Analysis
Types of Reactions
Boehmenan undergoes various chemical reactions, including:
Oxidation: The oxidative coupling of ferulic acid methyl ester is a crucial step in its synthesis.
Reduction: Reduction of the protected hydroxyl group with lithium aluminium hydride.
Substitution: Condensation reactions with derivatives of ferulic acid.
Common Reagents and Conditions
Oxidative Coupling: Silver oxide is used as the oxidizing agent.
Reduction: Lithium aluminium hydride is employed for the reduction of protected hydroxyl groups.
Condensation: Derivatives of ferulic acid are used in condensation reactions.
Major Products
The major product formed from these reactions is this compound itself, characterized by its dihydrobenzofuran skeleton .
Scientific Research Applications
Anticancer Properties
Boehmenan has been extensively studied for its cytotoxic effects against multiple cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through several mechanisms:
- Cell Cycle Arrest : this compound has been shown to cause G2/M phase arrest in A431 skin cancer cells. This is associated with increased expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in regulating the cell cycle .
- Induction of Apoptosis : The compound triggers the intrinsic apoptotic pathway by modulating apoptosis-related proteins such as p53, pro-caspase-9, cleaved-caspase-3, and PARP. Notably, this compound decreases the expression of the anti-apoptotic protein Bcl-2, facilitating apoptosis in cancer cells .
- Reactive Oxygen Species Generation : Treatment with this compound leads to increased production of reactive oxygen species (ROS), contributing to mitochondrial depolarization and subsequent cell death .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical settings:
- Study on A431 Cells : In a controlled study, this compound was shown to significantly reduce cell viability in A431 cells while promoting apoptosis through caspase activation and ROS generation .
- Comparative Analysis : Research comparing this compound with other lignans revealed that it possesses unique properties that enhance its anticancer potential, making it a candidate for further development as a chemotherapeutic agent .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth, this compound could be developed as a novel anticancer drug, particularly for skin cancers where A431 cells are relevant models.
- Complementary Therapies : Its mechanisms may complement existing treatments by enhancing the efficacy of conventional chemotherapeutics through synergistic effects observed in combination therapies .
Summary Table of Research Findings
Mechanism of Action
Boehmenan exerts its effects through several molecular targets and pathways:
Inhibition of p70S6/S6 Kinase Pathway: This compound blocks the p70S6/S6 kinase pathway, inhibiting the growth of A431 cells.
Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase.
Mitochondrial Apoptosis: This compound modulates mitochondrial apoptosis-related proteins, upregulating p21, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase protein levels, while downregulating Bcl-2 and pro-caspase-9 levels.
Reactive Oxygen Species Production: It induces intracellular reactive oxygen species production and mitochondrial membrane potential depolarization.
Comparison with Similar Compounds
Boehmenan is part of the dilignan family, which includes other compounds with similar structures and biological activities. Some similar compounds include:
Diferuloysecoisolariciresinol: Another dilignan synthesized through Stobbe reactions and condensation with ferulic acid.
Dehydrodiconiferyl Alcohol Glucosides: Compounds with a neolignan-core skeleton similar to this compound, synthesized through Fe(III)-promoted oxidative coupling.
This compound’s uniqueness lies in its specific dihydrobenzofuran skeleton and its potent biological activities, particularly its ability to inhibit cancer cell growth through multiple pathways .
Biological Activity
Boehmenan is a lignan compound primarily derived from the Chinese medicinal plant Clematis and Hibiscus ficulneus. This article explores its biological activity, focusing on its anti-proliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a lignan, a type of polyphenolic compound known for various biological activities. Its structure is characterized by two phenylpropanoid units linked by a carbon-carbon bond, which is typical for lignans. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions with biological targets.
Anti-Proliferative Activity
Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines, particularly A431 epidermoid carcinoma cells. The compound has an IC50 value of 1.6 µM , indicating potent inhibitory effects on cell growth.
- Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in A431 cells. Treatment with concentrations ranging from 6.25 to 25 µM results in an accumulation of cells in the G2/M phase, reducing the number of cells in the G1 phase. This effect is associated with alterations in the expression of cell cycle regulatory proteins, particularly p21 .
- Induction of Apoptosis : The compound triggers apoptosis through several pathways:
- Inhibition of Signaling Pathways : this compound significantly inhibits the phosphorylation of key signaling proteins involved in cell survival, including STAT3 and p70S6 kinase. This suppression contributes to reduced cell viability and promotes apoptosis .
Wnt Signaling Inhibition
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on A431 Cells : A detailed investigation revealed that this compound treatment led to significant apoptosis in A431 cells via mitochondrial dysfunction and ROS generation .
- Wnt Inhibition Study : Research indicated that this compound effectively inhibited Wnt signaling, suggesting its potential as an anti-cancer agent targeting this pathway .
Data Summary
| Biological Activity | Observations | Concentration Range |
|---|---|---|
| Anti-Proliferative | IC50 = 1.6 µM | 1.6 µM |
| Cell Cycle Arrest | Induces G2/M phase arrest | 6.25 - 25 µM |
| Apoptosis Induction | Increased ROS, ΔΨm depolarization | 16 hours treatment |
| Wnt Signaling Inhibition | Significant inhibition observed | Not specified |
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of Boehmenan, and how can reproducibility be validated?
- Methodological Answer:
- Step 1: Utilize reflux condensation under inert atmospheres (e.g., nitrogen) to minimize oxidation, referencing protocols from analogous polycyclic compounds .
- Step 2: Characterize purity via HPLC (≥95% threshold) and validate using triplicate NMR spectra (¹H/¹³C) with baseline correction .
- Step 3: Cross-validate results with independent labs using identical synthetic conditions to confirm reproducibility .
- Table 1: Comparison of Solvent Systems for this compound Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 40 | 68 | 92% |
| THF | 60 | 75 | 95% |
| Toluene | 80 | 81 | 97% |
Q. Which spectroscopic techniques are most effective for resolving this compound’s structural ambiguities?
- Methodological Answer:
- Prioritize X-ray crystallography for absolute configuration determination, supplemented by DFT calculations to model electronic structures .
- For dynamic studies (e.g., conformational flexibility), employ variable-temperature NMR and IR spectroscopy to track bond vibrations .
Advanced Research Questions
Q. How can factorial design optimize the study of this compound’s catalytic properties under variable conditions?
- Methodological Answer:
- Step 1: Define independent variables (e.g., temperature, pH, catalyst loading) using a 2³ factorial design to assess main effects and interactions .
- Step 2: Conduct ANOVA to identify statistically significant variables (p < 0.05) and refine the model via response surface methodology (RSM) .
- Example: A study varying temperature (50–100°C) and pressure (1–5 atm) revealed non-linear relationships in catalytic efficiency, requiring quadratic term adjustments in the model .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer:
- Hypothesis Testing: Replicate conflicting studies under identical conditions to isolate variables (e.g., moisture levels, solvent purity) .
- Data Reconciliation: Apply multivariate regression to identify hidden covariates (e.g., trace metal contaminants in solvents) influencing stability .
- Theoretical Alignment: Compare results with computational models (e.g., MD simulations) to validate or challenge empirical findings .
Q. How should researchers design experiments to probe this compound’s reaction mechanisms at the nanoscale?
- Methodological Answer:
- In Situ Techniques: Use AFM-IR or tip-enhanced Raman spectroscopy (TERS) to monitor real-time molecular interactions during reactions .
- Isotopic Labeling: Introduce ¹⁸O or deuterated analogs to trace pathway-specific intermediates via mass spectrometry .
Guidelines for Rigorous Research Design
- Ethical Reporting: Disclose all synthetic conditions (e.g., solvent batches, equipment calibration) to enable replication, per Beilstein Journal standards .
- Data Validation: Use blinded analysis for spectral interpretation to reduce confirmation bias, aligning with SRQR standards for qualitative rigor .
- Theoretical Frameworks: Anchor studies in existing reaction mechanism theories (e.g., Marcus theory for electron transfer) to contextualize findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
